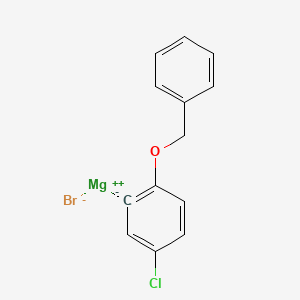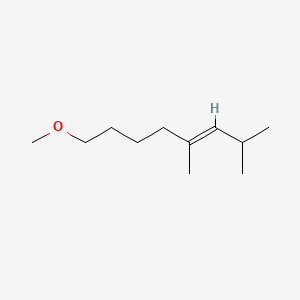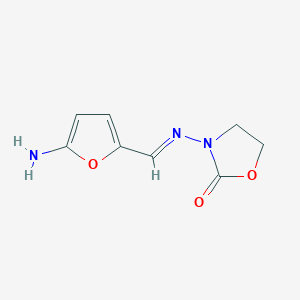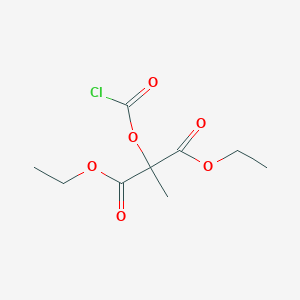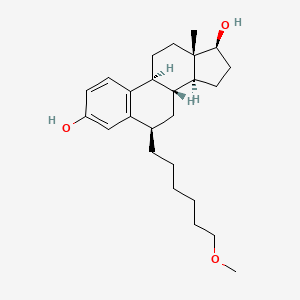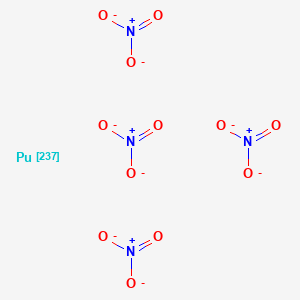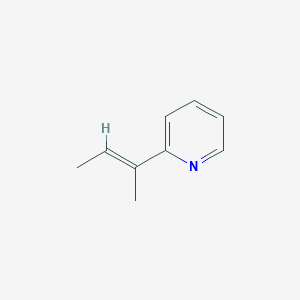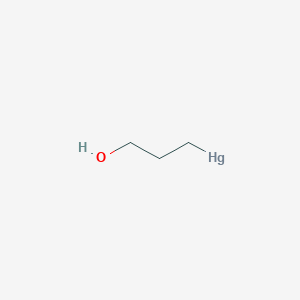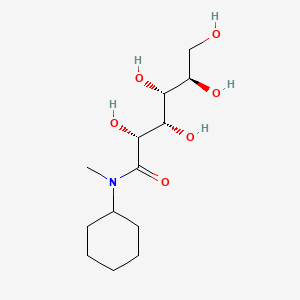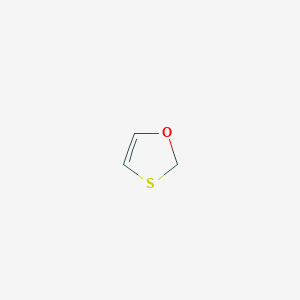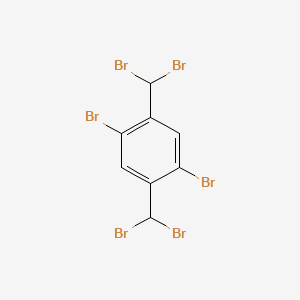
2-Tetradecyloctadecyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetradecyloctadecyl octanoate is a chemical compound with the molecular formula C40H80O2. It is an ester formed from octanoic acid and a long-chain alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tetradecyloctadecyl octanoate can be synthesized through the esterification of octanoic acid with a long-chain alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tetradecyloctadecyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid and the corresponding alcohol.
Oxidation: The long-chain alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol and octanoic acid using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octanoic acid and the corresponding alcohol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols and octanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Tetradecyloctadecyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is used in studies of lipid metabolism and as a substrate for enzyme assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: It is used as a lubricant and in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of 2-Tetradecyloctadecyl octanoate involves its interaction with biological membranes and enzymes. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for lipases, which hydrolyze the ester bond to release octanoic acid and the corresponding alcohol. These products can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2-Tetradecyloctadecyl octanoate can be compared with other long-chain esters, such as:
- 2-Tetradecyloctadecyl decanoate
- 2-Tetradecyloctadecyl dodecanoate
- 2-Tetradecyloctadecyl hexanoate
These compounds share similar structural features but differ in the length of the fatty acid chain. The unique properties of this compound, such as its specific chain length and ester bond, make it distinct in terms of its physical and chemical properties, as well as its applications in various fields.
Eigenschaften
CAS-Nummer |
93778-26-8 |
|---|---|
Molekularformel |
C40H80O2 |
Molekulargewicht |
593.1 g/mol |
IUPAC-Name |
2-tetradecyloctadecyl octanoate |
InChI |
InChI=1S/C40H80O2/c1-4-7-10-13-15-17-19-21-22-24-26-28-31-33-36-39(38-42-40(41)37-34-29-12-9-6-3)35-32-30-27-25-23-20-18-16-14-11-8-5-2/h39H,4-38H2,1-3H3 |
InChI-Schlüssel |
AYXOLCSDTLRHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


